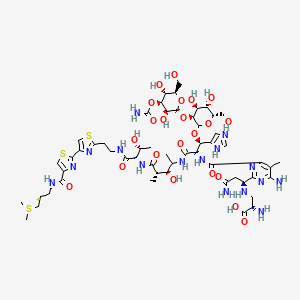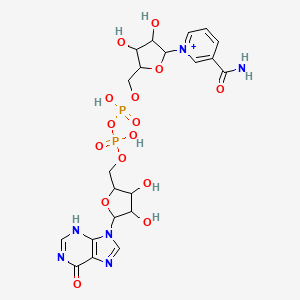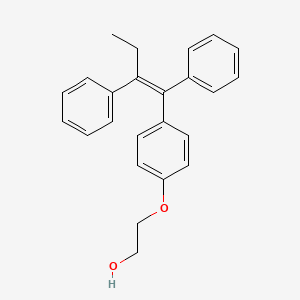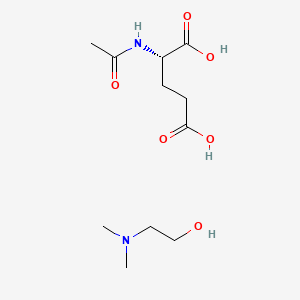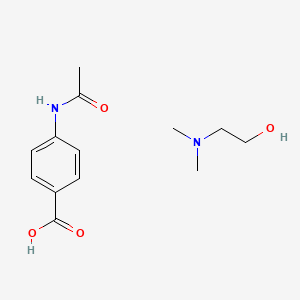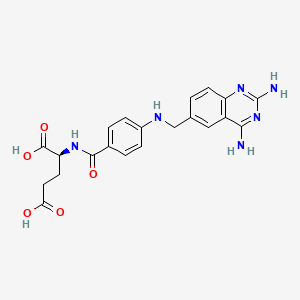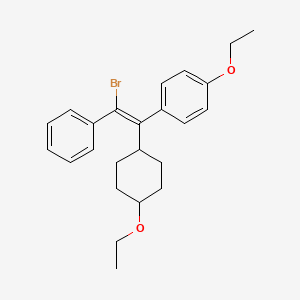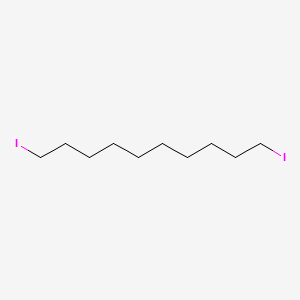
1,10-二碘癸烷
描述
1,10-Diiododecane: is an organic compound with the molecular formula C10H20I2 . It is a diiodoalkane, specifically a decane molecule with iodine atoms attached to the first and tenth carbon atoms. This compound is known for its use as an alkylating agent in various chemical syntheses and industrial applications .
科学研究应用
1,10-Diiododecane has several applications in scientific research:
作用机制
Target of Action
1,10-Diiododecane is primarily used as an alkylating agent in the synthesis of symmetrical and unsymmetrical bis-cryptophanes . It acts on the cryptophane molecules, which are the primary targets. Cryptophanes are a class of organic compounds whose structure involves a pair of linked cyclophane rings. They are known for their ability to encapsulate small molecules, making them useful in a variety of applications, including gas storage and separation, and drug delivery .
Mode of Action
The compound interacts with its targets through alkylation, a process in which an alkyl group is transferred from one molecule to another. In the case of 1,10-Diiododecane, it provides the alkyl group for the formation of symmetrical and unsymmetrical bis-cryptophanes . This results in the modification of the cryptophane molecules, enhancing their encapsulation properties .
Biochemical Pathways
Its role as an alkylating agent suggests that it may influence pathways involving the formation and breakdown of cryptophane structures . The downstream effects of these pathways could include changes in the physical and chemical properties of the cryptophanes, potentially enhancing their performance in their respective applications .
Pharmacokinetics
Given its use as a laboratory reagent, it’s likely that its bioavailability is low . As an alkylating agent, it’s primarily used in controlled environments for specific chemical reactions, rather than being absorbed and distributed in a biological system .
Result of Action
The molecular and cellular effects of 1,10-Diiododecane’s action primarily involve the formation of symmetrical and unsymmetrical bis-cryptophanes . These modified cryptophanes can encapsulate small molecules more effectively, which can be useful in various applications, including gas storage and separation, and drug delivery .
Action Environment
The action, efficacy, and stability of 1,10-Diiododecane can be influenced by various environmental factors. For instance, the efficiency of the alkylation process can be affected by the presence of other substances, temperature, and pH . Moreover, the compound’s stability may be compromised under certain conditions, such as exposure to light or heat .
生化分析
Biochemical Properties
It is known to be used as an alkylating agent, suggesting it may interact with biomolecules through alkylation . Specific enzymes, proteins, or other biomolecules that 1,10-Diiododecane interacts with are not currently known.
Cellular Effects
Given its role as an alkylating agent, it may influence cell function by modifying the structure of biomolecules . Specific impacts on cell signaling pathways, gene expression, and cellular metabolism are not currently known.
Molecular Mechanism
As an alkylating agent, it likely exerts its effects at the molecular level by adding alkyl groups to other molecules . This could potentially lead to changes in gene expression or enzyme activity, but specific binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression have not been documented.
Transport and Distribution
The transport and distribution of 1,10-Diiododecane within cells and tissues, including any transporters or binding proteins it interacts with, and any effects on its localization or accumulation, are not currently known .
准备方法
Synthetic Routes and Reaction Conditions: 1,10-Diiododecane can be synthesized through the halogenation of decane. One common method involves the reaction of decane with iodine in the presence of a catalyst such as red phosphorus. The reaction typically occurs under reflux conditions to ensure complete halogenation .
Industrial Production Methods: In industrial settings, 1,10-diiododecane is produced through similar halogenation processes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
化学反应分析
Types of Reactions: 1,10-Diiododecane undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted with other functional groups, such as hydroxyl or amino groups, using appropriate reagents.
Reduction Reactions: The compound can be reduced to decane by using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions:
Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH3) are commonly used for substitution reactions.
Reduction: Reducing agents such as LiAlH4 or NaBH4 are used under anhydrous conditions to prevent side reactions.
Major Products:
Substitution: Products include decanol or decylamine, depending on the substituent introduced.
Reduction: The major product is decane.
相似化合物的比较
1,8-Diiodooctane: Similar in structure but with a shorter carbon chain.
1,6-Diiodohexane: Another diiodoalkane with an even shorter carbon chain.
1,10-Dibromodecane: A brominated analog of 1,10-diiododecane.
Uniqueness: 1,10-Diiododecane is unique due to its specific chain length and the presence of iodine atoms, which confer distinct reactivity and properties compared to its brominated or shorter-chain analogs .
属性
IUPAC Name |
1,10-diiododecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20I2/c11-9-7-5-3-1-2-4-6-8-10-12/h1-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKJCTZAIDVFHCX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCCI)CCCCI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20I2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5066035 | |
| Record name | Decane, 1,10-diiodo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5066035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
394.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16355-92-3 | |
| Record name | 1,10-Diiododecane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16355-92-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Decane, 1,10-diiodo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016355923 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Decane, 1,10-diiodo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Decane, 1,10-diiodo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5066035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,10-diiododecane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.725 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


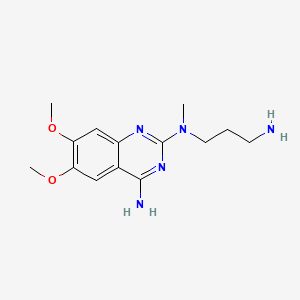
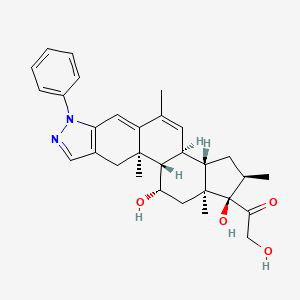

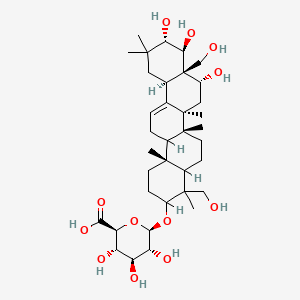
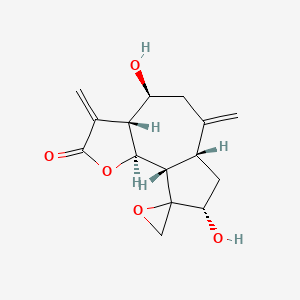
![N-[4-amino-1-oxo-1-[[6,9,18-tris(2-aminoethyl)-15-benzyl-3-(1-hydroxyethyl)-12-(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-21-yl]amino]butan-2-yl]-2-(2,4-diaminobutanoylamino)-3-hydroxybutanamide](/img/structure/B1669956.png)
